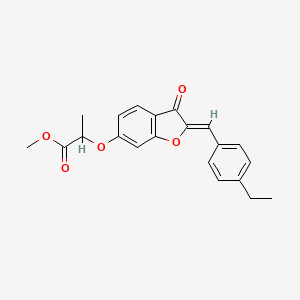

(Z)-methyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

(Z)-Methyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound characterized by a Z-configured benzylidene substituent at the C2 position of the dihydrobenzofuran core. The structure includes a 4-ethylphenyl group attached via a methylidene bridge, a 3-oxo moiety, and a methoxypropanoate side chain at the C6 position.

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-4-14-5-7-15(8-6-14)11-19-20(22)17-10-9-16(12-18(17)26-19)25-13(2)21(23)24-3/h5-13H,4H2,1-3H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORARZNXRUJAGFV-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

Introduction of the Ethylbenzylidene Group: The ethylbenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide.

Esterification: The final step involves the esterification of the resulting intermediate with methyl propanoate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted esters or ethers.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure comprising a benzofuran core, an ethylbenzylidene substituent, and a propanoate ester group. Its molecular formula is , with a molecular weight of approximately 304.35 g/mol. This structural complexity contributes to its diverse functional properties.

Medicinal Chemistry Applications

- Drug Development : The unique structural features of (Z)-methyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate make it a candidate for developing new pharmaceuticals. Its potential as an enzyme inhibitor or receptor modulator is particularly noteworthy. For instance, compounds with similar structural motifs have demonstrated anti-cancer and anti-inflammatory properties.

- Bioactivity Studies : Research indicates that related compounds exhibit various biological activities, including antibacterial and antifungal effects. The specific pharmacological potential of this compound requires further investigation to elucidate its interactions with biological systems .

Materials Science Applications

- Organic Electronics : The compound's structural properties could be leveraged in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and exhibit desirable electronic properties makes it suitable for these applications.

- Polymer Chemistry : As a building block in polymer synthesis, this compound can be utilized to create novel polymeric materials with enhanced mechanical and thermal properties.

Biological Studies

- Interaction Mechanisms : The compound can serve as a probe to study various biological pathways due to its ability to interact with specific biomolecules. Understanding these interactions can provide insights into cellular mechanisms and disease pathways .

- Potential Therapeutic Uses : Preliminary studies suggest that this compound may have implications in treating neurodegenerative diseases and other conditions where modulation of specific biological pathways is beneficial .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- 4-Ethylphenyl (Target): The ethyl group provides moderate electron-donating effects via inductive stabilization, enhancing lipophilicity (XLogP3 ~4.8) compared to polar substituents like fluorine.

- 3-Fluorophenyl (Analog ) : Fluorine’s strong electron-withdrawing nature reduces XLogP3 (~3.9) and increases polarity, which may enhance aqueous solubility but reduce bioavailability. The meta-fluorine position also influences electronic interactions in binding pockets.

- 5-Bromo-2-methoxyphenyl (Analog ) : Bromine adds polarizability and steric bulk, while the ortho-methoxy group donates electrons. This combination increases molecular weight (449.3 g/mol) and XLogP3 (~5.1), suggesting improved hydrophobic interactions in biological targets.

- 4-tert-Butylphenyl (Analog ) : The bulky tert-butyl group significantly elevates lipophilicity (XLogP3 = 5.2) and introduces steric effects that may hinder rotational freedom or binding to compact active sites.

Biological Activity

(Z)-Methyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and pharmacological implications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₃H₁₄O₄ and a molecular weight of approximately 250.25 g/mol. Its structure features a benzofuran core, which is known for various biological activities.

Biological Activities

Research indicates that compounds related to this structure exhibit several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of benzofuran can possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Certain benzofuran derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting their use in treating inflammatory diseases.

- Analgesic Properties : Some studies have highlighted the effectiveness of similar compounds in alleviating pain, particularly neuropathic pain models in animal studies.

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, studies suggest that it may interact with specific molecular targets:

- Receptor Binding : The compound may bind to cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammation.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Case Study 1: Analgesic Effect on Neuropathic Pain

A study investigated the analgesic effects of a structurally similar benzofuran derivative in rat models of neuropathic pain. The results indicated that the compound significantly reduced pain behaviors without impairing motor function. The effects were selectively antagonized by a CB2 receptor antagonist, indicating a potential mechanism involving the endocannabinoid system.

Case Study 2: Antimicrobial Activity Assessment

In another study, this compound was tested against various bacterial strains. The compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

- Condensation Reactions : Utilizing appropriate aldehydes and ketones to form the benzofuran core.

- Esterification : Converting carboxylic acids to esters using alcohols under acidic conditions.

Q & A

Q. What are the established synthetic routes for preparing (Z)-methyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

Synthesis typically involves:

- Benzofuran core construction : A cascade [3,3]-sigmatropic rearrangement and aromatization strategy, as demonstrated in benzofuran-derived natural product synthesis, enables efficient formation of the dihydrobenzofuran scaffold .

- Benzylidene introduction : Aldol condensation between 3-oxo-2,3-dihydrobenzofuran derivatives and 4-ethylbenzaldehyde under acidic or basic conditions. Solvent choice (e.g., ethanol, THF) and temperature control are critical for regioselectivity .

- Esterification : Methanol-mediated esterification of the propanoic acid intermediate using catalytic sulfuric acid or Mitsunobu conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for isolating the Z-isomer .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

- X-ray crystallography : Definitive confirmation of the Z-isomer is achieved via single-crystal X-ray diffraction, as shown in structurally analogous benzylidene-benzofuran derivatives .

- NMR spectroscopy : The coupling constant () between the benzylidene protons (typically 12–14 Hz for Z-isomers) and NOE correlations distinguish Z/E stereochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound?

- H/C NMR : Assignments focus on the benzylidene protons (δ 6.8–7.5 ppm), benzofuran carbonyl (δ 170–175 ppm), and methoxy groups (δ 3.7–3.9 ppm) .

- FT-IR : Key peaks include the ester carbonyl stretch (~1740 cm), benzofuran C=O (~1680 cm), and aromatic C-H stretches .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHO) with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance Z-isomer selectivity during benzylidene formation?

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of the transition state via dipole interactions .

- Catalytic additives : Lewis acids like ZnCl or Ti(OiPr) improve regioselectivity by coordinating to the carbonyl oxygen, directing benzylidene addition .

- Temperature control : Lower temperatures (0–5°C) reduce kinetic competition, favoring the thermodynamically stable Z-isomer .

Q. What challenges arise in scaling up the synthesis, and how can they be addressed?

- Low yields in aldol condensation : Competing side reactions (e.g., over-alkylation) are mitigated by slow addition of aldehydes and using excess benzofuran precursor .

- Isomer separation : Chiral HPLC or recrystallization in ethanol/water mixtures improves Z/E purity. Dynamic kinetic resolution strategies are under exploration .

- Degradation during storage : Store under inert gas (N) at −20°C in amber vials to prevent photochemical E/Z isomerization .

Q. How do computational methods support the study of this compound’s reactivity?

- DFT calculations : Predict transition-state geometries for Z/E isomerization and quantify activation energies (e.g., B3LYP/6-31G* basis set) .

- Molecular docking : Models interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies for medicinal applications .

Q. How are contradictions in reported spectral data resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.